molecular formula C25H23NO B463085 9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol CAS No. 371951-57-4

9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol

Cat. No.: B463085
CAS No.: 371951-57-4
M. Wt: 353.5g/mol
InChI Key: SFZKDHRWZHYASG-UHFFFAOYSA-N
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Description

9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol is a complex organic compound that belongs to the class of fluorenols. This compound is characterized by the presence of a fluoren-9-ol core structure, which is substituted with a benzyl(methyl)amino group and a but-2-ynyl chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluoren-9-ol Core: The fluoren-9-ol core can be synthesized through the reduction of fluorenone using a reducing agent such as sodium borohydride.

    Substitution with Benzyl(methyl)amino Group:

    Attachment of the But-2-ynyl Chain: The but-2-ynyl chain can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the fluoren-9-ol core can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluoren-9-ol compounds.

Scientific Research Applications

9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe in biological studies to investigate the interactions of fluorenol derivatives with biological macromolecules.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol involves its interaction with specific molecular targets and pathways. The benzyl(methyl)amino group can interact with various enzymes and receptors, modulating their activity. The fluoren-9-ol core can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    9-[4-[2-Hydroxyethyl(methyl)amino]but-2-ynyl]fluoren-9-ol: This compound has a similar structure but with a hydroxyethyl group instead of a benzyl group.

    9-[4-[Dimethylamino]but-2-ynyl]fluoren-9-ol: This compound features a dimethylamino group instead of a benzyl(methyl)amino group.

Uniqueness

The presence of the benzyl(methyl)amino group in 9-{4-[benzyl(methyl)amino]-2-butynyl}-9H-fluoren-9-ol imparts unique chemical and biological properties to the compound. This structural feature can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

371951-57-4

Molecular Formula

C25H23NO

Molecular Weight

353.5g/mol

IUPAC Name

9-[4-[benzyl(methyl)amino]but-2-ynyl]fluoren-9-ol

InChI

InChI=1S/C25H23NO/c1-26(19-20-11-3-2-4-12-20)18-10-9-17-25(27)23-15-7-5-13-21(23)22-14-6-8-16-24(22)25/h2-8,11-16,27H,17-19H2,1H3

InChI Key

SFZKDHRWZHYASG-UHFFFAOYSA-N

SMILES

CN(CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O)CC4=CC=CC=C4

Canonical SMILES

CN(CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O)CC4=CC=CC=C4

Origin of Product

United States

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